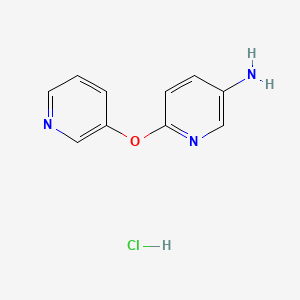![molecular formula C7H9NO3 B1404975 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid CAS No. 1403766-59-5](/img/structure/B1404975.png)
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
概要
説明
6-Oxo-3-azabicyclo[320]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds like oxacillin inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins . This compound may exert its effects through similar pathways, disrupting essential biological processes in target organisms.
類似化合物との比較
6-Aminopenicillanic acid: This compound shares a similar bicyclic structure and is used as a precursor for various antibiotics.
Oxacillin: Another bicyclic compound with antibacterial properties.
Cyclacillin: A penicillin derivative with a similar mechanism of action.
Uniqueness: 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is unique due to its specific ring structure and the presence of a ketone group, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
7-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-1-3-2-8-6(5(3)4)7(10)11/h3,5-6,8H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSJCPBZMQWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216905 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-59-5 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)


![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)



![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
